molecular formula C20H17ClN2O3S B10898693 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide

Cat. No.: B10898693
M. Wt: 400.9 g/mol
InChI Key: HPNMQUUYHMGBGX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C20H17ClN2O3S This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.

    Sulfonohydrazide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonohydrazide derivative.

    Final Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the benzenesulfonohydrazide derivative under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene moiety to a benzyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H17ClN2O3S

    4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S

    N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S

Uniqueness

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both benzylidene and benzenesulfonohydrazide groups

By understanding the synthesis, reactions, applications, and mechanisms of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H17ClN2O3S/c21-18-11-9-16(10-12-18)15-26-19-6-4-5-17(13-19)14-22-23-27(24,25)20-7-2-1-3-8-20/h1-14,23H,15H2/b22-14+

InChI Key

HPNMQUUYHMGBGX-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.